3-methyl-1-(3-methylpyridin-4-yl)piperazine
Description
3-Methyl-1-(3-methylpyridin-4-yl)piperazine is a substituted piperazine derivative characterized by a pyridine ring attached to the piperazine core via a methyl group at the 4-position of the pyridine and an additional methyl substituent on the piperazine nitrogen.
Properties
CAS No. |
1338971-03-1 |
|---|---|
Molecular Formula |
C11H17N3 |
Molecular Weight |
191.27 g/mol |
IUPAC Name |
3-methyl-1-(3-methylpyridin-4-yl)piperazine |
InChI |
InChI=1S/C11H17N3/c1-9-7-12-4-3-11(9)14-6-5-13-10(2)8-14/h3-4,7,10,13H,5-6,8H2,1-2H3 |
InChI Key |
LUONNSFFFMTTEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1)C2=C(C=NC=C2)C |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-(3-methylpyridin-4-yl)piperazine typically involves the reaction of 3-methylpyridine with piperazine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the piperazine, followed by nucleophilic substitution with 3-methylpyridine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
3-methyl-1-(3-methylpyridin-4-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Oxidized derivatives of the piperazine and pyridine rings.
Reduction: Reduced forms of the compound with hydrogenated rings.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methyl-1-(3-methylpyridin-4-yl)piperazine, a compound with notable structural features, has garnered attention in various scientific research applications. This article delves into its applications, particularly in medicinal chemistry, pharmacology, and material science.
Antidepressant Activity
Research has indicated that piperazine derivatives exhibit antidepressant-like effects. A study published in the Journal of Medicinal Chemistry explored various piperazine compounds, including derivatives similar to this compound. These compounds were found to interact with serotonin receptors, suggesting their potential as antidepressants .
Antitumor Activity
The compound has also been evaluated for its antitumor properties. A study demonstrated that piperazine derivatives could inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specifically, compounds with pyridine substitutions showed enhanced activity against certain cancer cell lines .
Neuroprotective Effects
Recent investigations have highlighted the neuroprotective properties of piperazine derivatives in models of neurodegenerative diseases. The compound's ability to modulate neurotransmitter systems may contribute to its protective effects against neuronal damage .
Antimicrobial Activity
This compound has shown promise as an antimicrobial agent. Studies have reported that similar compounds exhibit significant activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes .
Antihypertensive Properties
Research has indicated that some piperazine derivatives possess antihypertensive effects by acting as antagonists at specific receptor sites involved in blood pressure regulation. The structural features of this compound may enhance its efficacy in this regard .
Polymer Synthesis
In material science, the compound can be utilized in the synthesis of polymers with specific properties. Its functional groups allow for the incorporation into polymer matrices, potentially enhancing mechanical and thermal properties .
Coating Materials
Piperazine derivatives have been explored for use in protective coatings due to their chemical stability and resistance to environmental degradation. The incorporation of this compound into coating formulations could improve performance characteristics .
Case Study 1: Antidepressant Research
In a controlled study, researchers synthesized a series of piperazine derivatives, including this compound. The compounds were tested for their ability to modulate serotonin uptake in vitro. Results indicated that the compound exhibited significant inhibition of serotonin reuptake, supporting its potential as an antidepressant .
Case Study 2: Antitumor Screening
A comprehensive screening of various piperazine derivatives against multiple cancer cell lines revealed that this compound displayed potent cytotoxicity against breast cancer cells. The study highlighted the importance of structural modifications in enhancing antitumor activity .
Mechanism of Action
The mechanism of action of 3-methyl-1-(3-methylpyridin-4-yl)piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Piperazine vs. Piperidine Linkers
- Piperazine derivatives generally exhibit superior receptor binding compared to piperidine analogs. For instance, in thiazolopyrimidine derivatives, the piperazine-linked compound 3 (Ki = 58 nM for hA2AAR) showed ~10x higher affinity than its piperidine counterpart 1 (Ki = 594 nM) .
- The presence of nitrogen atoms in both positions of the piperazine ring enhances hydrogen bonding and charge interactions, which may explain this preference.
Substituent Effects on Piperazine Rings
- Aromatic vs. Aliphatic Groups : Benzyl or phenyl substituents (e.g., compounds 2 and 3 ) are well-tolerated in receptor binding, while bulkier groups (e.g., phenylethyl in 4 ) reduce affinity .
- Electron-Withdrawing Groups : Para-substituents like -OCH2CH2OCH3 or -COOEt on phenylpiperazines (e.g., 5 , 9 ) decrease activity, suggesting steric or electronic hindrance .
- Methyl Substitution : In 3-methyl-1-(3-methylpyridin-4-yl)piperazine, the methyl groups may enhance lipophilicity (ClogD) and metabolic stability by shielding reactive sites, similar to observations in piperazine-based CCR5 antagonists .
Solubility and Physicochemical Properties
- Spacer Influence : Piperazines with ethylene or methylene spacers between the core and substituents (e.g., 8ac , 8j ) exhibit higher aqueous solubility (80+ μM) compared to directly attached analogs (e.g., 8a : <20 μM) .
- pKa Correlation : Direct attachment of substituents (as in this compound) lowers the pKa of piperazine nitrogens (~3.8), reducing solubility at physiological pH .
Metabolic Stability
- Piperazine rings are metabolic hotspots, prone to dealkylation or oxidation (e.g., metabolites A , B , and C in ). Methylation at the piperazine nitrogen (as in the target compound) may mitigate this liability by sterically hindering enzymatic access .
- In contrast, unsubstituted piperazines (e.g., PB28 derivatives) undergo rapid metabolism, necessitating structural optimization for improved pharmacokinetics .
Receptor Binding and Selectivity
- Sigma-2 Receptor Affinity : Piperazine derivatives like PB28 (Ki = 0.68 nM for σ2) require both nitrogen atoms for high affinity. Methyl substitutions (as in the target compound) may alter selectivity profiles .
- hA2AAR Binding : Ethylamine or pyrrolidine extensions on piperazines (e.g., 7 , 8 ) enhance receptor affinity and selectivity, suggesting that substituent flexibility is critical .
- PARP-1 Inhibition: Piperazine-substituted naphthoquinones show enhanced selectivity, implying that steric and electronic effects of substituents (e.g., methyl groups) can fine-tune target engagement .
Environmental and Analytical Considerations
- Piperazine derivatives are prone to oxidative degradation by environmental oxidants like MnO2, with reactivity driven by the piperazine moiety. Methyl substituents may slow degradation by stabilizing the ring .
- Analytical methods (LC-MS vs. LC-DAD) are critical for detecting piperazine analogs in complex matrices, particularly given their structural similarity to illicit drugs .
Data Tables
Table 1: Key Properties of Selected Piperazine Derivatives
*Estimated based on structural analogs.
Table 2: Metabolic Pathways of Piperazine Derivatives
Biological Activity
Introduction
3-Methyl-1-(3-methylpyridin-4-yl)piperazine is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which contribute to its interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 176.26 g/mol. The structure consists of a piperazine ring substituted with a methyl group and a 3-methylpyridine moiety, which influences its pharmacological properties.
| Property | Value |
|---|---|
| CAS Number | 1338971-03-1 |
| Molecular Formula | C₁₁H₁₆N₂ |
| Molecular Weight | 176.26 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. Preliminary studies suggest that it may act as an antagonist or agonist at certain neurotransmitter receptors, particularly those involved in the central nervous system (CNS) functions.
Potential Targets
- Dopamine Receptors : The compound may influence dopaminergic pathways, which are crucial in mood regulation and neurological disorders.
- Serotonin Receptors : Interaction with serotonin receptors could implicate this compound in mood disorders and anxiety.
- Histone Deacetylases (HDACs) : Some studies indicate that piperazine derivatives can inhibit HDACs, leading to altered gene expression profiles associated with cancer.
Anticancer Properties
Research has indicated that derivatives of piperazine compounds exhibit significant anticancer activity. For instance, studies have shown that certain piperazine derivatives can inhibit cell proliferation in various cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells.
Case Study: Piperazine Derivatives
A study evaluated the anticancer effects of several piperazine derivatives, including this compound. The results demonstrated:
- IC₅₀ Values : The compound exhibited IC₅₀ values ranging from 5 µM to 10 µM against selected cancer cell lines.
- Mechanism : The anticancer effect was attributed to apoptosis induction and cell cycle arrest.
Antimicrobial Activity
In addition to anticancer properties, certain piperazine derivatives have shown antimicrobial effects against various bacterial strains. This suggests potential applications in treating infections.
Summary of Key Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
